molecular formula C16H15NO B14362792 2-(Propylamino)fluoren-9-one CAS No. 92962-48-6

2-(Propylamino)fluoren-9-one

Cat. No.: B14362792
CAS No.: 92962-48-6
M. Wt: 237.30 g/mol
InChI Key: DHJSPMGTKWZFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propylamino)fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their bright fluorescent yellow color and are used in various chemical and industrial applications . The compound’s structure consists of a fluorenone core with a propylamino group attached to it, making it a unique derivative of fluorenone.

Preparation Methods

The synthesis of 2-(Propylamino)fluoren-9-one typically involves the reaction of fluorenone with propylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .

Chemical Reactions Analysis

2-(Propylamino)fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound back to its corresponding alcohol form.

    Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-(Propylamino)fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propylamino)fluoren-9-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with key biological molecules, leading to its observed effects .

Comparison with Similar Compounds

2-(Propylamino)fluoren-9-one can be compared with other fluorenone derivatives such as:

Properties

CAS No.

92962-48-6

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(propylamino)fluoren-9-one

InChI

InChI=1S/C16H15NO/c1-2-9-17-11-7-8-13-12-5-3-4-6-14(12)16(18)15(13)10-11/h3-8,10,17H,2,9H2,1H3

InChI Key

DHJSPMGTKWZFTF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.